molecular formula C12H10FNO2 B1404693 1-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]ethan-1-one CAS No. 1565845-75-1

1-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]ethan-1-one

Cat. No. B1404693
M. Wt: 219.21 g/mol
InChI Key: PLKOBBRWFQEHNQ-UHFFFAOYSA-N
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Description

The compound “1-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]ethan-1-one” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The molecular formula of this compound is C8H7FO .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,3-oxazole ring attached to a 4-fluorophenyl group and an ethanone group . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 138.1390 . More specific properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

The compound "1-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]ethan-1-one" and its derivatives have been studied extensively, mainly in the field of organic chemistry for the synthesis and structural characterization. One study described the synthesis and antimicrobial activity of novel molecules that include this compound's derivatives. These compounds were synthesized and then characterized using techniques like 1H and 13C NMR, and their antimicrobial activity was evaluated, showcasing the compound's potential in pharmaceutical applications (Nagamani et al., 2018).

Structural Analysis

Structural analysis of compounds related to "1-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]ethan-1-one" is a significant area of research. A study detailed the synthesis and structural characterization of isostructural compounds involving this molecule. Crystallization and single-crystal diffraction were used for structure determination, providing insights into the molecular conformation and highlighting the compound's planarity and conformational characteristics (Kariuki et al., 2021).

Quantum Chemical Calculations

Quantum chemical calculations are crucial for understanding the molecular properties of chemical compounds. Research involving derivatives of "1-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]ethan-1-one" has been conducted, focusing on molecular geometry, vibrational frequencies, and chemical shifts. These studies, often using density functional methods, provide a deeper understanding of the compound's electronic structure and its potential interactions, which is valuable for various applications, especially in material science and drug design (Sarac, 2020).

properties

IUPAC Name

1-[2-(4-fluorophenyl)-4-methyl-1,3-oxazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKOBBRWFQEHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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